Zafirlukast
Overview
Description
Zafirlukast is an orally administered leukotriene receptor antagonist used for the chronic treatment of asthma. It works by inhibiting the action of leukotrienes, which are inflammatory mediators involved in the pathogenesis of asthma. This compound is marketed under the brand name Accolate and is used to prevent asthma attacks and manage chronic asthma symptoms .
Mechanism of Action
Target of Action
Zafirlukast primarily targets the Cysteinyl Leukotriene Receptor 1 (CysLT1) . This receptor plays a crucial role in the pathophysiology of asthma, including airway edema, smooth muscle constriction, and altered cellular activity associated with the inflammatory process .
Mode of Action
This compound is a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD4 and LTE4), components of slow-reacting substance of anaphylaxis (SRSA) . By blocking the action of the cysteinyl leukotrienes on the CysLT1 receptors, this compound reduces constriction of the airways, build-up of mucus in the lungs, and inflammation of the breathing passages .
Biochemical Pathways
This compound, like other Leukotriene Receptor Antagonists (LTRAs), works by inhibiting the immune system . Through its action on inflammatory cells in the lungs, this compound reduces the production of inflammatory mediators that are implicated in the pathogenesis of asthma . Additionally, this compound has been found to modulate the activities of both soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor γ (PPARγ), two targets known to play an important role in cardiovascular diseases and the metabolic syndrome .
Pharmacokinetics
This compound is orally administered and its pharmacokinetics are best described by a two-compartment model . Maximum plasma concentrations (Cmax) are achieved 3 hours after a single oral dose . The absolute bioavailability of this compound is unknown, but coadministration with food reduces bioavailability by approximately 40% . This compound binds to plasma proteins (>99%), predominantly to albumin, and has a mean terminal elimination half-life of approximately 10 hours . It undergoes extensive hepatic metabolism, primarily through hydroxylation by cytochrome P450 (CYP) 2C9 . This compound is mainly eliminated in the feces, while urinary excretion accounts for less than 10% of an orally administered dose .
Result of Action
The molecular and cellular effects of this compound’s action include reduced constriction of the airways, decreased mucus build-up in the lungs, and reduced inflammation of the breathing passages . It also triggers moderate lipid accumulation compared to rosiglitazone and upregulates PPARγ target genes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, coadministration with food reduces its bioavailability by approximately 40% . Furthermore, its clearance is reduced in patients with hepatic impairment . Genetic differences in LTC4 synthase and CYP2C9 may also influence how an individual reacts to this compound treatment .
Biochemical Analysis
Biochemical Properties
Zafirlukast is a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD 4 and LTE4), components of slow-reacting substance of anaphylaxis (SRSA). Cysteinyl leukotriene production and receptor occupation have been correlated with the pathophysiology of asthma, including airway edema, smooth muscle constriction, and altered cellular function .
Cellular Effects
This compound blocks the action of the cysteinyl leukotrienes on the CysLT1 receptors, thus reducing constriction of the airways, build-up of mucus in the lungs and inflammation of the breathing passages . It has also been found to trigger moderate lipid accumulation and upregulate PPARγ target genes .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the action of the cysteinyl leukotrienes on the CysLT1 receptors . This reduces constriction of the airways, build-up of mucus in the lungs and inflammation of the breathing passages .
Temporal Effects in Laboratory Settings
In vitro studies using human bronchial epithelial cells (BECs) have shown that this compound increases mitochondrial respiration and biogenesis over time, as evidenced by increased mitochondrial mass and mtDNA/nDNA .
Metabolic Pathways
This compound is involved in the leukotriene pathway, where it acts as a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD 4 and LTE4) .
Subcellular Localization
This compound has been found to increase mitochondrial respiration and biogenesis in human bronchial epithelial cells (BECs), suggesting a subcellular localization within the mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zafirlukast involves several steps, including the formation of an indole core, sulfonylation, and carbamate formation. The key steps are as follows:
Formation of Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction.
Sulfonylation: The indole core undergoes sulfonylation with a sulfonyl chloride to introduce the sulfonyl group.
Carbamate Formation: The final step involves the formation of a carbamate linkage through the reaction of the sulfonylated indole with a carbamate precursor
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy and indole moieties.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Sulfide derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Zafirlukast has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying leukotriene receptor antagonists and their interactions with receptors.
Biology: Investigated for its effects on cellular signaling pathways and inflammatory responses.
Medicine: Extensively studied for its therapeutic effects in asthma and other inflammatory diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Montelukast: Another leukotriene receptor antagonist used for asthma management.
Pranlukast: Similar to Zafirlukast, it is used for asthma treatment but has a different chemical structure and pharmacokinetic profile.
Uniqueness of this compound:
Pharmacokinetics: this compound has a longer half-life compared to Montelukast, allowing for sustained action.
Mechanism: While both this compound and Montelukast block leukotriene receptors, this compound has been shown to have additional effects on mitochondrial biogenesis and antiviral activity
This compound stands out due to its unique combination of anti-inflammatory, bronchodilatory, and potential antiviral properties, making it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
cyclopentyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEZWCHGZNKEEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023746 | |
Record name | Zafirlukast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Zafirlukast | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.62e-04 g/L | |
Record name | Zafirlukast | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Zafirlukast is a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD4 and LTE4), components of slow-reacting substance of anaphylaxis (SRSA). Cysteinyl leukotriene production and receptor occupation have been correlated with the pathophysiology of asthma, including airway edema, smooth muscle constriction, and altered cellular activity associated with the inflammatory process, which contribute to the signs and symptoms of asthma. | |
Record name | Zafirlukast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00549 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
107753-78-6 | |
Record name | Zafirlukast | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107753-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zafirlukast [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107753786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zafirlukast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00549 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zafirlukast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-Cyclopentyloxycarbonylamino-1-methylindol-3-ylmethyl)-3-methoxy-N-o-tolylsulphonylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZAFIRLUKAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ629S5L50 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Zafirlukast | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
139 °C | |
Record name | Zafirlukast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00549 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zafirlukast | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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